4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride
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Overview
Description
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride is a chemical compound that features a thiazole ring substituted with a 3,4,5-trimethoxyphenyl group.
Preparation Methods
The synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride typically involves the bromination of 3,4,5-trimethoxy acetophenone to produce 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. This intermediate is then reacted with thiourea to form the thiazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting various biological targets, making it useful in studying cellular processes.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins involved in cell signaling pathways, contributing to its antiproliferative effects.
Comparison with Similar Compounds
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Combretastatin: A potent microtubule-targeting agent.
The uniqueness of this compound lies in its specific thiazole ring structure, which may confer distinct biological activities and selectivity compared to other trimethoxyphenyl-containing compounds.
Properties
Molecular Formula |
C12H15ClN2O3S |
---|---|
Molecular Weight |
302.78 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c1-15-9-4-7(8-6-18-12(13)14-8)5-10(16-2)11(9)17-3;/h4-6H,1-3H3,(H2,13,14);1H |
InChI Key |
WGHUETGIPTVUDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)N.Cl |
Origin of Product |
United States |
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